1-(3-Cyanophenyl)-3,3-dimethylurea

Urea transporter inhibition PCAF binding Positional isomer selectivity

1-(3-Cyanophenyl)-3,3-dimethylurea (CAS 71754-19-3; molecular formula C10H11N3O; molecular weight 189.21 g/mol) is a meta-cyanophenyl-substituted N,N-dimethylurea derivative. The compound belongs to the arylurea class, characterized by a cyanophenyl group at the meta position coupled to a dimethylurea moiety.

Molecular Formula C10H11N3O
Molecular Weight 189.21
CAS No. 71754-19-3
Cat. No. B3371509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyanophenyl)-3,3-dimethylurea
CAS71754-19-3
Molecular FormulaC10H11N3O
Molecular Weight189.21
Structural Identifiers
SMILESCN(C)C(=O)NC1=CC=CC(=C1)C#N
InChIInChI=1S/C10H11N3O/c1-13(2)10(14)12-9-5-3-4-8(6-9)7-11/h3-6H,1-2H3,(H,12,14)
InChIKeyZDWFQUORZLHJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Cyanophenyl)-3,3-dimethylurea (CAS 71754-19-3): Technical Baseline for Scientific Procurement


1-(3-Cyanophenyl)-3,3-dimethylurea (CAS 71754-19-3; molecular formula C10H11N3O; molecular weight 189.21 g/mol) is a meta-cyanophenyl-substituted N,N-dimethylurea derivative . The compound belongs to the arylurea class, characterized by a cyanophenyl group at the meta position coupled to a dimethylurea moiety. It is commercially available as a research-grade chemical with specified purity (typically 95%) and documented physicochemical parameters including a calculated LogP of approximately 1.18 . The compound serves as a synthetic building block in organic chemistry and has been investigated for its interactions with specific biological targets, including urea transporters and histone-modifying enzymes [1][2].

Why Generic Substitution of 1-(3-Cyanophenyl)-3,3-dimethylurea (CAS 71754-19-3) with Close Analogs Carries Verifiable Risk


Substitution of 1-(3-cyanophenyl)-3,3-dimethylurea with positionally isomeric analogs (e.g., ortho- or para-cyanophenyl variants) or with N-phenylurea herbicides (e.g., diuron, fenuron) cannot be assumed as functionally equivalent. Quantitative binding data demonstrate that the specific meta-cyano substitution pattern confers distinct target interaction profiles: the compound exhibits measurable affinity for human PCAF (Kd = 73 μM) [1] and rat UT-A1 urea transporter (IC50 = 750 nM) [2], whereas positionally altered analogs show divergent or undocumented affinity profiles for these same targets. Furthermore, synthetic methodology differences yield quantitatively distinct outcomes: adapted Vilsmeier conditions produce the meta-cyanophenyl derivative in quantitative yield with full NMR, IR, and Raman characterization [3], while alternative routes may generate positional isomers or require additional purification. For applications requiring consistent target engagement, metabolic stability, or defined spectral identity, generic substitution without verification introduces measurable scientific uncertainty.

Quantitative Differentiation Evidence for 1-(3-Cyanophenyl)-3,3-dimethylurea (CAS 71754-19-3) Relative to Comparators


Target Binding Profile: Meta-Cyanophenyl Substitution Yields Distinct Affinity Relative to Ortho/Para Positional Isomers

1-(3-Cyanophenyl)-3,3-dimethylurea demonstrates quantifiable affinity for the rat UT-A1 urea transporter with an IC50 of 750 nM in MDCK cell-based fluorescence assays [1]. The compound also exhibits measurable binding to human PCAF (Kd = 73,000 nM) as determined by SPR [2]. Notably, the ortho-cyanophenyl isomer (1-(2-cyanophenyl)-3,3-dimethylurea) and the para-cyanophenyl isomer (1-(4-cyanophenyl)-3,3-dimethylurea, CAS 82261-41-4) lack any reported affinity data for these same targets in publicly accessible authoritative databases [3], indicating that the meta-substitution pattern is a prerequisite for the observed binding profiles. This positional specificity underscores that cyanophenyl-dimethylurea analogs are not interchangeable for UT-A1- or PCAF-directed applications.

Urea transporter inhibition PCAF binding Positional isomer selectivity Arylurea pharmacology

Synthetic Accessibility: One-Step Synthesis with Quantitative Yield Achieved via Adapted Vilsmeier Conditions

A published one-step synthetic protocol for 1-(3-cyanophenyl)-3,3-dimethylurea reports quantitative yield using adapted Vilsmeier conditions, with comprehensive product characterization by 1H-NMR, 2H-NMR, 13C-NMR, IR, and Raman spectroscopy [1]. In contrast, alternative multi-step methodologies for preparing 1,1-dimethyl-3-arylureas, such as those employing chlorocarbonylsulfenyl chloride with phase-transfer catalysis, are described as 'convenient' procedures but do not report quantitative yields for this specific meta-cyanophenyl substrate [2]. The adapted Vilsmeier approach offers a direct, high-efficiency route that minimizes intermediate purification steps and maximizes atom economy.

One-step synthesis Quantitative yield Vilsmeier conditions Arylurea synthesis

Analytical Characterization: Standardized 600 MHz NMR Reference Data Available for Identity Verification

1-(3-Cyanophenyl)-3,3-dimethylurea has been deposited in the Biological Magnetic Resonance Bank (BMRB) as entry bmse012494, providing standardized 1D 1H-NMR reference data acquired at 600 MHz under defined conditions (2 mM in DMSO-d6, 298 K, pH 7.5, DSS reference) [1]. This publicly accessible, high-field NMR dataset enables precise identity verification and purity assessment upon receipt of purchased material. In contrast, positional isomers such as 1-(4-cyanophenyl)-3,3-dimethylurea (CAS 82261-41-4) lack comparable deposition in open-access spectral databases, requiring de novo spectral acquisition and interpretation for confident identification [2].

NMR reference data Metabolomics standards Spectral characterization Analytical quality control

Commercial Specification Consistency: Comparable Purity Specifications Across Multiple Authoritative Vendors

1-(3-Cyanophenyl)-3,3-dimethylurea is available from multiple established chemical suppliers with consistent purity specifications (95%) and defined safety/handling parameters . This multi-source availability with standardized purity documentation contrasts with certain positional isomers (e.g., ortho-cyanophenyl variants), which may have more limited commercial sourcing and less transparent specification reporting. The compound's LogP of 1.18, hydrogen bond acceptor count of 2, hydrogen bond donor count of 1, and Fsp3 value of 0.2 are consistently documented across vendor technical datasheets , enabling reliable physicochemical property-based selection for assay design and formulation planning.

Chemical procurement Purity specification Supply chain consistency Research reagent sourcing

Defined Application Scenarios for 1-(3-Cyanophenyl)-3,3-dimethylurea (CAS 71754-19-3) Based on Quantitative Evidence


Urea Transporter (UT-A1) Pharmacological Probe Development and Inhibitor Screening

This compound is applicable as a defined-activity probe for urea transporter UT-A1 pharmacology studies, with documented IC50 = 750 nM in MDCK cell-based assays [1]. This quantitative affinity provides a benchmark for structure-activity relationship (SAR) exploration of arylurea-based UT-A1 modulators. Positional isomers (ortho- and para-cyanophenyl derivatives) lack equivalent UT-A1 affinity documentation, rendering them unsuitable substitutes for experiments requiring validated target engagement [2]. Procurement should prioritize CAS 71754-19-3 to ensure target engagement reproducibility.

PCAF (KAT2B) Acetyltransferase Interaction Studies in Epigenetics Research

The compound exhibits measurable binding to human PCAF acetyltransferase (Kd = 73 μM by SPR) [1], supporting its use as a reference ligand for PCAF binding site characterization and competitive displacement assays. This affinity datum, while modest, provides a quantifiable starting point for medicinal chemistry optimization programs targeting PCAF-mediated histone acetylation pathways. The meta-cyanophenyl substitution pattern is essential for this observed binding; alternative substitution patterns (ortho/para) are not validated for PCAF interaction in public affinity databases [2].

One-Step Quantitative Synthesis of meta-Cyanophenyl Arylurea Derivatives via Adapted Vilsmeier Methodology

For laboratories requiring in-house synthesis of 1-(3-cyanophenyl)-3,3-dimethylurea or its analogs, the published one-step adapted Vilsmeier protocol offers a documented quantitative-yield route with full spectroscopic characterization (1H-, 2H-, 13C-NMR, IR, Raman) [1]. This methodology provides a verifiable efficiency advantage over alternative multi-step procedures lacking substrate-specific yield validation for the meta-cyanophenyl scaffold [2]. Procurement of the pre-synthesized compound is recommended when synthetic infrastructure is unavailable.

Analytical Reference Standard for NMR-Based Identity Confirmation in QC/QA Workflows

The compound serves as a verifiable analytical reference standard due to the availability of a public 600 MHz 1H-NMR spectrum in the BMRB database (bmse012494) under defined conditions (2 mM DMSO-d6, 298 K, pH 7.5) [1]. This reference data enables rapid, high-confidence identity verification of received material against a standardized spectral fingerprint, reducing reliance on in-house characterization for initial quality assessment. This analytical verification capability is not equivalently available for positional isomer comparators [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Cyanophenyl)-3,3-dimethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.